

A Technical Guide to the Crystal Structure and Polymorphism of Fenoprofen

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Compound of Interest

Compound Name: *Fenoprofen*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and polymorphic behavior of **fenoprofen**. The document focuses primarily on the well-characterized **fenoprofen** calcium dihydrate, for which detailed crystallographic data is available. It also addresses the current knowledge regarding the solid-state properties of **fenoprofen** free acid and its enantiomeric forms.

Introduction to Fenoprofen and the Importance of its Solid-State Properties

Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.^[1] It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.^{[2][3][4][5]} **Fenoprofen** is a chiral molecule, with the (+)-(S)-enantiomer being the pharmacologically active form.^{[6][7]} In vivo, the less active (R)-enantiomer undergoes stereoselective conversion to the (S)-enantiomer.^[6]

The solid-state properties of an active pharmaceutical ingredient (API) like **fenoprofen**, including its crystal structure and polymorphism, are critical in drug development. Different polymorphic forms of a drug can exhibit variations in crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding

and control of **fenoprofen**'s solid-state forms are essential for ensuring consistent product quality and therapeutic efficacy.

Crystal Structure of Fenoprofen Calcium Dihydrate

The most extensively characterized crystalline form of **fenoprofen** is its racemic calcium salt in the dihydrate form. Single-crystal X-ray diffraction has provided detailed insights into its structure.

Crystallographic Data

The crystallographic data for racemic **fenoprofen** calcium dihydrate has been determined and is summarized in the table below.^{[8][9]}

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a	19.018 Å
b	7.738 Å
c	19.472 Å
α	90°
β	91.66°
γ	90°
Z	4

Table 1: Crystallographic data for racemic **fenoprofen** calcium dihydrate at room temperature.

The asymmetric unit of the crystal structure contains both the (R)- and (S)-enantiomers of the **fenoprofen** anion, one calcium cation, and two water molecules.^[9]

Polymorphism and Other Solid-State Forms of Fenoprofen

While extensive polymorphism of **fenoprofen** free acid has not been reported, its calcium salt is known to exist in different hydrated and amorphous forms.

Fenoprofen Calcium Monohydrate

Upon heating, **fenoprofen** calcium dihydrate undergoes dehydration to form a monohydrate. [10][11][12] This transformation can be observed through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). [10][11][12]

Liquid Crystalline Form of Fenoprofen Calcium

A thermotropic mesophase, or liquid crystalline form, of **fenoprofen** calcium can be produced by heating the crystalline dihydrate to remove the water of crystallization. [3][13] This form has a lower degree of order compared to the crystalline state.

Hollow Crystals of Fenoprofen Calcium Dihydrate

Under certain crystallization conditions, **fenoprofen** calcium dihydrate has been observed to form hollow crystals.

Fenoprofen Free Acid: An Unresolved Picture

The solid-state properties of **fenoprofen** free acid are not as well-defined as its calcium salt. There are conflicting reports in the literature, with some sources describing it as a viscous oil and others as a solid with a melting point around 171°C. [1][2][6][8] To date, a definitive, indexed single-crystal structure of **fenoprofen** free acid is not publicly available. The lack of extensive crystallographic data suggests that it may be challenging to crystallize or may exist as a low-melting solid. However, studies have shown that **fenoprofen** free acid can be amorphized in mixtures with nanocellulose to improve its solubility. [4] A study on the related compound fenbufen did not yield any new polymorphic forms of the free acid during screening.

Experimental Protocols

This section outlines the methodologies for the characterization and preparation of different solid-state forms of **fenoprofen**.

Characterization of Fenoprofen Calcium Dihydrate

Powder X-ray Diffraction (PXRD)

- Objective: To confirm the crystalline form and determine the unit cell parameters.
- Sample Preparation: A 1:1 weight ratio of **fenoprofen** calcium dihydrate and an internal standard (e.g., a 1:3 mixture of silicon powder and silver behenate) are gently mixed. The mixture is sieved onto a zero-background sample holder wetted with a volatile solvent like methylene chloride.[8]
- Instrumentation: A powder X-ray diffractometer equipped with a Cu K α radiation source.
- Data Collection: Data is typically collected over a 2θ range of 2° to 40° .
- Analysis: The resulting diffraction pattern is indexed to determine the unit cell parameters.

Thermal Analysis (DSC and TGA)

- Objective: To study the thermal behavior, including dehydration and melting events.
- Instrumentation: A differential scanning calorimeter and a thermogravimetric analyzer.
- Procedure: A small, accurately weighed sample (typically 3-10 mg) is placed in an aluminum pan. The sample is heated at a constant rate (e.g., $10^\circ\text{C}/\text{min}$) under a nitrogen purge.
- Analysis: DSC thermograms reveal endothermic and exothermic events, while TGA tracks mass loss as a function of temperature.

Preparation of Amorphous Fenoprofen

Amorphization with Nanocellulose

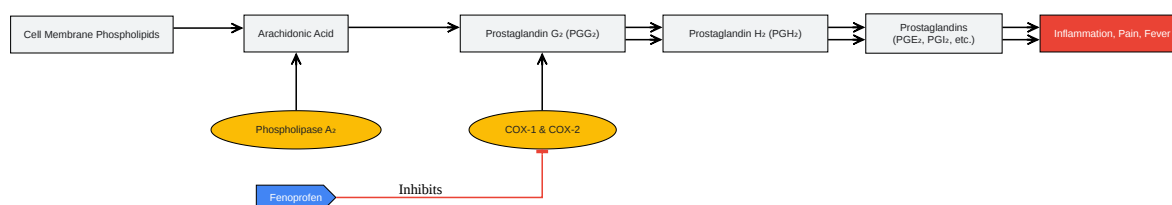
- Objective: To prepare an amorphous solid dispersion of **fenoprofen** free acid to enhance solubility.
- Procedure: Powder mixtures of **fenoprofen** free acid and nanocellulose are prepared. The sealed vials containing the mixture are heated to the melting temperature of **fenoprofen** for

one hour. The samples are then allowed to cool to room temperature.[4]

Mandatory Visualizations

Fenoprofen's Mechanism of Action

The primary mechanism of action for **fenoprofen** is the inhibition of the cyclooxygenase (COX) enzymes. This pathway is central to its anti-inflammatory, analgesic, and antipyretic effects.

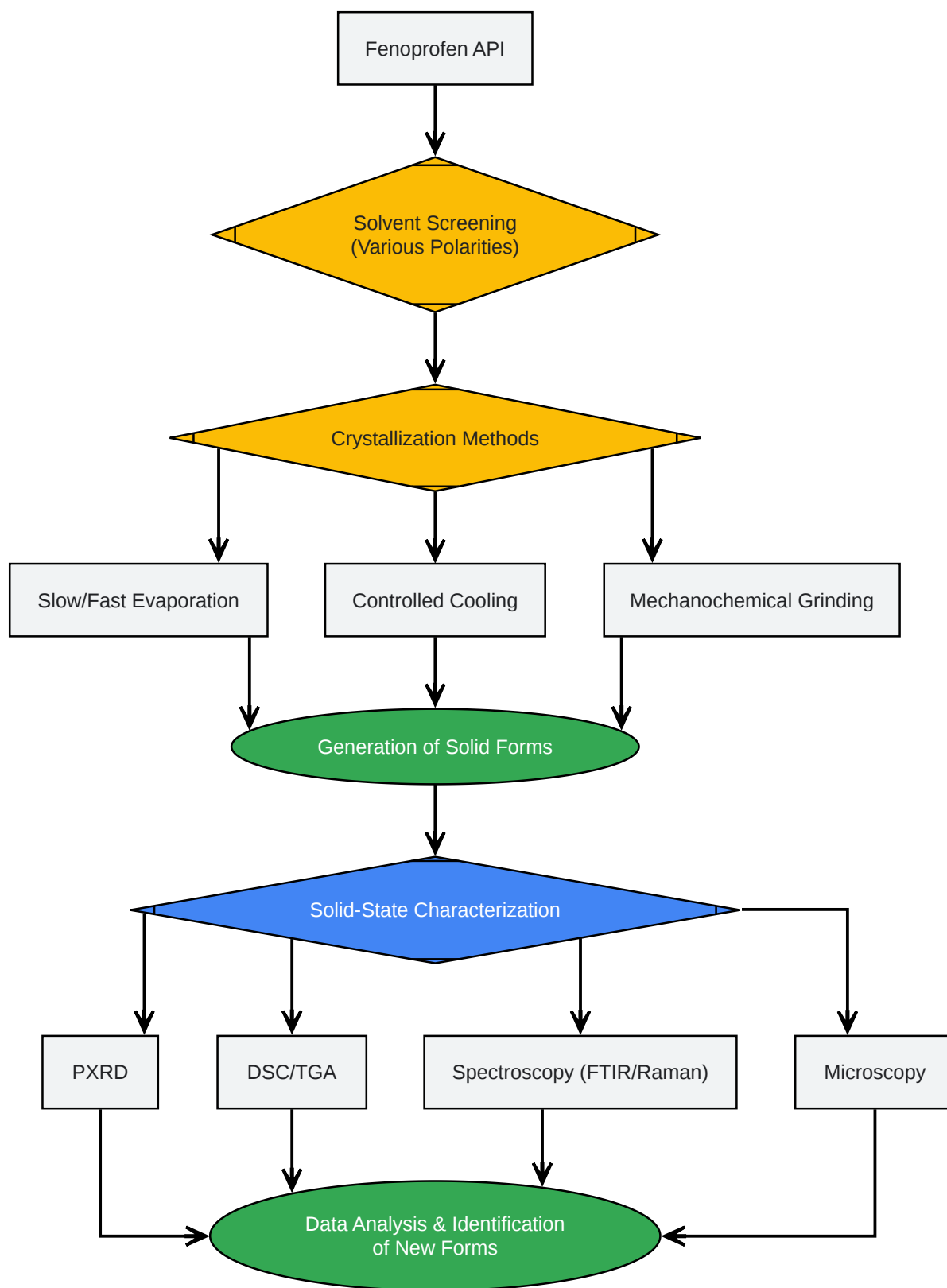


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Fenoprofen's Inhibition of the Prostaglandin Synthesis Pathway.

Experimental Workflow for Polymorph Screening

A general experimental workflow for the screening of polymorphic forms of an API like **fenoprofen** is outlined below. This process aims to explore a wide range of crystallization conditions to identify different solid-state forms.



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A Generalized Workflow for Polymorphic Screening of an API.

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